(10-Hydroxydecyl)(triphenyl)phosphanium iodide
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Overview
Description
(10-Hydroxydecyl)(triphenyl)phosphanium iodide is a chemical compound with the molecular formula C28H36OP+I-. It is a member of the phosphonium salts family, which are known for their wide range of applications in organic synthesis and medicinal chemistry. This compound is particularly interesting due to its unique structure, which combines a phosphonium ion with a long hydroxyalkyl chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution reaction where triphenylphosphine reacts with 10-bromodecanol in the presence of a base to form the desired product . The reaction is usually carried out in an inert atmosphere to prevent oxidation of the phosphine.
Industrial Production Methods
On an industrial scale, the production of (10-Hydroxydecyl)(triphenyl)phosphanium iodide can be achieved through a similar synthetic route but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors to ensure efficient mixing and reaction control, as well as the use of high-purity reagents to minimize impurities in the final product .
Chemical Reactions Analysis
Types of Reactions
(10-Hydroxydecyl)(triphenyl)phosphanium iodide undergoes several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The phosphonium ion can be reduced to form a phosphine.
Substitution: The iodide ion can be substituted with other nucleophiles, such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield 10-oxodecyl(triphenyl)phosphanium iodide, while substitution reactions can produce a variety of phosphonium salts with different substituents .
Scientific Research Applications
(10-Hydroxydecyl)(triphenyl)phosphanium iodide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (10-Hydroxydecyl)(triphenyl)phosphanium iodide involves its ability to interact with cellular membranes and accumulate in specific cellular compartments, such as mitochondria. The long hydroxydecyl chain allows the compound to penetrate lipid bilayers, while the phosphonium ion facilitates its accumulation in negatively charged environments like the mitochondrial matrix . This targeting ability makes it a valuable tool in both research and therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: A common reagent in organic synthesis, particularly in the Wittig reaction.
(10-Hydroxydecyl)triphenylphosphonium chloride: Similar to the iodide variant but with different solubility and reactivity properties.
Methoxymethyltriphenylphosphonium iodide: Used in similar applications but with a shorter alkyl chain.
Uniqueness
(10-Hydroxydecyl)(triphenyl)phosphanium iodide is unique due to its combination of a long hydroxyalkyl chain and a phosphonium ion, which provides it with distinct chemical and biological properties. Its ability to target mitochondria and its versatility in chemical reactions make it a valuable compound in various fields of research and industry .
Properties
CAS No. |
64417-11-4 |
---|---|
Molecular Formula |
C28H36IOP |
Molecular Weight |
546.5 g/mol |
IUPAC Name |
10-hydroxydecyl(triphenyl)phosphanium;iodide |
InChI |
InChI=1S/C28H36OP.HI/c29-24-16-5-3-1-2-4-6-17-25-30(26-18-10-7-11-19-26,27-20-12-8-13-21-27)28-22-14-9-15-23-28;/h7-15,18-23,29H,1-6,16-17,24-25H2;1H/q+1;/p-1 |
InChI Key |
SPKNDRMYDNDEEB-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CCCCCCCCCCO)(C2=CC=CC=C2)C3=CC=CC=C3.[I-] |
Origin of Product |
United States |
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